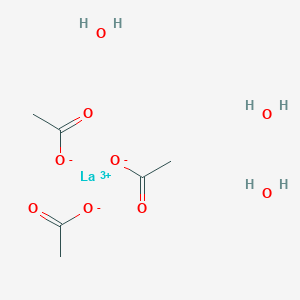
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The specific structure of “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde” would include these rings, along with a sulfanyl group and a nitrobenzaldehyde group attached at the 2nd position of the benzothiazole .Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
The compound has been used in the synthesis of complex molecules. For example, it was used in the creation of bis[(E)-2-(2,4-dichloro-5-nitrostyryl)-1,3-benzothiazole] hydrate, highlighting its role in forming structurally unique molecules with specific dihedral angles between benzothiazole and phenyl rings (Cox, Cordero, Piñeiro, & Huang, 1997).
2. Catalytic Activity in Aldehyde Reduction
The compound's derivatives have demonstrated catalytic activity in the reduction of aldehydes, leading to the production of primary alcohols in good yields. This application is significant in organic synthesis and chemical transformations (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).
3. Green Synthesis Protocols
It has been used in "on water" organic synthesis, demonstrating a clean and efficient method to synthesize benzothiazoles/benzothiazolines. This process is noted for its high chemoselectivity and environmentally friendly protocol (Chakraborti, Rudrawar, Jadhav, Kaur, & Chankeshwara, 2007).
4. Novel Reagents in Organic Synthesis
Research has also led to the synthesis of novel reagents like (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile, derived from this compound. This reagent is significant for its high yields and good stereoselectivity in producing alpha-fluoro acrylonitriles (Del Solar, Ghosh, & Zajc, 2008).
Future Directions
Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde”, and studying their biological activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
tuberculosis . In the context of epilepsy, they interact with specific receptors to suppress seizure activity .
Biochemical Pathways
tuberculosis or the neuronal signaling pathways involved in epilepsy .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar benzothiazole derivatives .
Result of Action
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S2/c17-8-9-7-10(16(18)19)5-6-12(9)20-14-15-11-3-1-2-4-13(11)21-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRTGFBOYMPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)




![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)


![7-methyl-3-(2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2398426.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)
